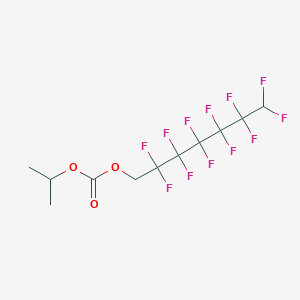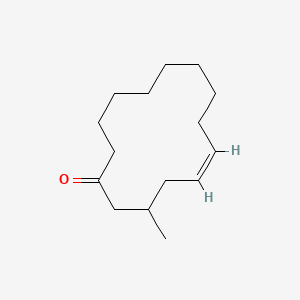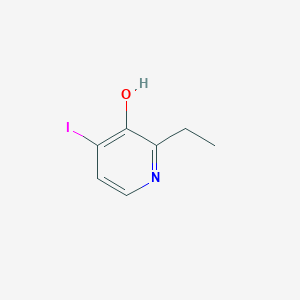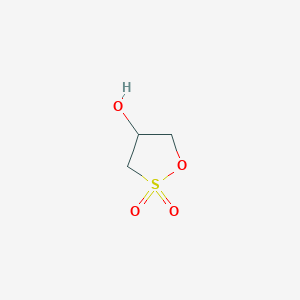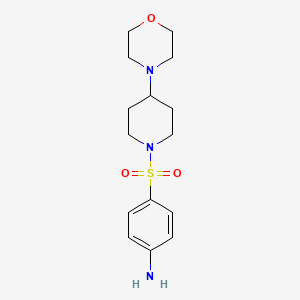
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: is a complex organic compound that features a morpholine ring, a piperidine ring, and a sulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with morpholine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. The process involves the nucleophilic substitution of the piperidine ring with the morpholine ring, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloroacetyl chloride in DMF at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of chloroacetamide derivatives.
Scientific Research Applications
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The sulfonyl group enhances its binding affinity and specificity towards the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-ylsulfonyl)aniline
- 4-(Morpholin-4-ylsulfonyl)aniline
- N4-substituted sulfonamides
Uniqueness
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C15H23N3O3S/c16-13-1-3-15(4-2-13)22(19,20)18-7-5-14(6-8-18)17-9-11-21-12-10-17/h1-4,14H,5-12,16H2 |
InChI Key |
TYFYVKVKCPNEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
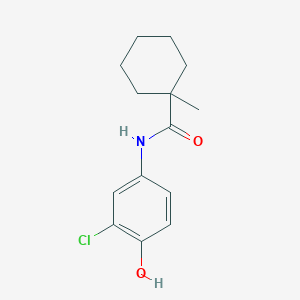
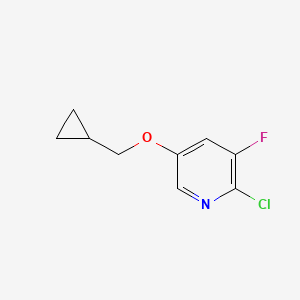
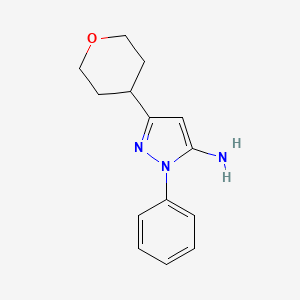



![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
